7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline is a chemical compound notable for its potential applications in various fields such as medicinal chemistry and organic synthesis. The compound is classified under quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer properties and enzyme inhibition. Its molecular formula is with a molecular weight of approximately 335.19 g/mol.
The synthesis of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline typically involves several steps starting from readily available precursors. Key methods include:
The total yield from these synthetic routes can vary; one reported synthesis achieved a yield of 29.2% over five steps involving substitution, nitration, reduction, cyclization, and chlorination .
The molecular structure of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline can be represented by the following structural data:
InChI=1S/C16H12Cl2N2O2/c1-21-13-7-11-12(19-16(18)20-15(11)17)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC3=CC=CC=C3This structure indicates a complex arrangement of atoms that includes two chlorine substituents, a methoxy group, and a benzyloxy group attached to the quinazoline core.
7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline can undergo various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used; for example, oxidation may yield derivatives with additional oxygen-containing functional groups .
The mechanism of action for 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline primarily relates to its biological activities. It has been studied for potential enzyme inhibition and receptor binding capabilities. The interaction with target enzymes can be influenced by environmental factors such as pH and temperature, which affect the compound's stability and efficacy.
Key physical and chemical properties of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline include:
Additional data points include:
7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline has several scientific applications:
The synthesis of 7-(benzyloxy)-2,4-dichloro-6-methoxyquinazoline (CAS: 60771-18-8, MW: 335.19 g/mol) relies on sequential functionalization of the quinazoline core. The primary route involves a nucleophilic aromatic substitution (SNAr) strategy:
Table 1: Key Synthetic Methods for 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline Derivatives
| Method | Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| O-Benzylation | BnBr, K₂CO₃, DMF, 80°C | 6-Methoxy-7-benzyloxyquinazolin-4-one | 70–85 |
| POCl₃ Chlorination | POCl₃ (excess), reflux, 6h | 2,4-Dichloro-6-methoxy-7-benzyloxyquinazoline | 90–95 |
| C4 Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane | 4-Aryl-6-methoxy-7-benzyloxyquinazolines | 60–75 |
Regioselectivity in chlorination and alkoxylation is achieved through:
Controlled derivatization exploits differential reactivity:
Sustainable methodologies minimize waste and hazardous reagents:
Table 2: Green Chemistry Metrics for Quinazoline Synthesis
| Method | Catalyst/Reagent | Solvent | E-factor | Atom Economy (%) |
|---|---|---|---|---|
| I-DOT Nanoscale Ugi Reaction | None | Trifluoroethanol | 1.2 | 92 |
| O₂-Mediated Oxidative Condensation | Salicylic acid/BF₃·Et₂O | DMSO | 0.8 | 89 |
| Solvent-Free IAA Cyclization | Microwave irradiation | Solvent-free | 0.5 | 95 |
Critical intermediates require rigorous analysis:
Table 3: Characterization Data for Key Intermediates
| Intermediate | ¹H NMR Key Peaks (δ) | ¹³C NMR Key Peaks (δ) | MS [M+H]⁺ (m/z) |
|---|---|---|---|
| 6-Methoxy-7-benzyloxyquinazolin-4(3H)-one | 12.05 (s, 1H), 7.85 (s, 1H) | 161.8 (C4), 148.1 (C8a) | 281.09 |
| 2,4-Dichloro-6-methoxy-7-benzyloxyquinazoline | 7.61 (s, 1H), 5.45 (s, 2H) | 162.1 (C2), 158.9 (C4) | 335.03 |
| 4-(Piperazin-1-yl) C4 Derivative | 3.85 (t, 4H), 3.12 (t, 4H) | 158.2 (C4), 117.5 (C4a) | 385.14 |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5